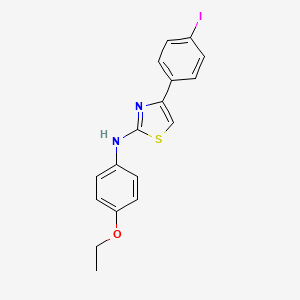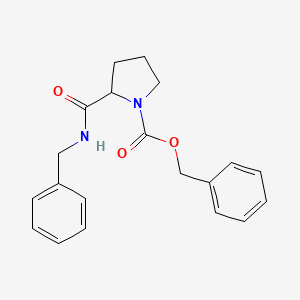![molecular formula C22H25N7O B11553304 N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11553304.png)
N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a triazine ring, a morpholine moiety, and a hydrazone linkage, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with a suitable hydrazine compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholine moieties.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and morpholine groups.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized triazine derivatives.
Applications De Recherche Scientifique
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Agriculture: Possible application as a pesticide or herbicide.
Material Science: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and triazine ring are key structural features that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
N-(4-METHYLPHENYL)-4-(PIPERIDIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a piperidine moiety instead of morpholine.
Uniqueness
The presence of the morpholine moiety and the hydrazone linkage in N-(4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE distinguishes it from other similar compounds, potentially offering unique biological and chemical properties.
Propriétés
Formule moléculaire |
C22H25N7O |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-1-phenylethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H25N7O/c1-16-8-10-19(11-9-16)23-20-24-21(26-22(25-20)29-12-14-30-15-13-29)28-27-17(2)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3,(H2,23,24,25,26,28)/b27-17+ |
Clé InChI |
NNUQWVRDEPXDAE-WPWMEQJKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C(\C)/C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B11553225.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553237.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoate](/img/structure/B11553238.png)
![2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11553245.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11553249.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553251.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11553256.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553272.png)
![2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553274.png)

![4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553300.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11553306.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11553317.png)
